

Spectroscopic and Spectrometric Characterization of Meleagrins: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meleagrins

Cat. No.: B1676177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Meleagrins**, a prenylated indole alkaloid with notable biological activities. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound. For **Meleagrins**, the protonated molecule $[M+H]^+$ is consistently observed, confirming its molecular weight.

Table 1: Mass Spectrometry Data for **Meleagrins**

Parameter	Value	Reference
Molecular Formula	C ₂₃ H ₂₃ N ₅ O ₄	[1][2][3]
Molecular Weight	433.5 g/mol	[4]
Observed m/z $[M+H]^+$	434	[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom in the **Meleagrín** molecule.

^1H NMR Data

The ^1H NMR spectrum of **Meleagrín** reveals signals corresponding to its complex polycyclic structure, including aromatic, olefinic, and aliphatic protons.

Table 2: ^1H NMR Spectroscopic Data for **Meleagrín** (400 MHz, CDCl_3)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ H) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.27	s	H-15	H-4
7.59	s	H-20	
7.57	d	7.85	
7.30	s	H-18	H-6
7.26	dt	7.8, 0.95	
7.09	dt	7.55, 0.95	
6.98	d	7.85	H-7
6.12	brs	H-22	Hb-23
5.50	s	H-8	
5.11	d	9.6	
5.05	d	17.1	Ha-23
3.73	s	1-OCH ₃	CH ₃ -24
1.34	s	CH ₃ -25	
1.24	s	CH ₃ -24	

¹³C NMR Data

The ¹³C NMR spectrum of **Meleagrín** provides a count of the unique carbon atoms and information about their hybridization and connectivity.

Table 3: ¹³C NMR Spectroscopic Data for **Meleagrín** (100 MHz, CDCl₃:CD₃OD (1:1))[\[1\]](#)[\[2\]](#)

Chemical Shift (δ C) ppm	Assignment
167.0	C-13
159.2	C-10
146.5	C-7a
141.8	C-9, C-22
136.8	C-20
134.3	C-18
128.5	C-6
126.1	C-3a
125.5	C-16
124.9	C-4
123.6	C-12
122.8	C-5
111.3	C-7, C-23
109.5	C-8
108.5	C-15
101.6	C-2
65.4	1-OCH ₃
52.5	C-3
42.6	C-21
29.7	C-24, C-25

Experimental Protocols

The following provides a generalized methodology for the acquisition of spectroscopic and spectrometric data for **Meleagrín**, based on published literature.

Isolation of Meleagrins

Meleagrins are fungal metabolites and are typically isolated from species of *Penicillium*, such as *Penicillium chrysogenum*.^{[1][2][5]} The general procedure involves:

- **Fungal Culture:** Cultivation of the fungus on a suitable growth medium.
- **Extraction:** Extraction of the fungal biomass and/or culture broth with an organic solvent (e.g., ethyl acetate).
- **Chromatography:** Purification of the crude extract using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Meleagrins**.^[3]

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, is typically used.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly employed to generate the protonated molecule $[M+H]^+$.
- **Sample Preparation:** A dilute solution of the purified **Meleagrins** in a suitable solvent (e.g., methanol, acetonitrile) is infused into the mass spectrometer.
- **Data Acquisition:** Data is acquired over a relevant mass range to detect the molecular ion and any characteristic fragment ions.

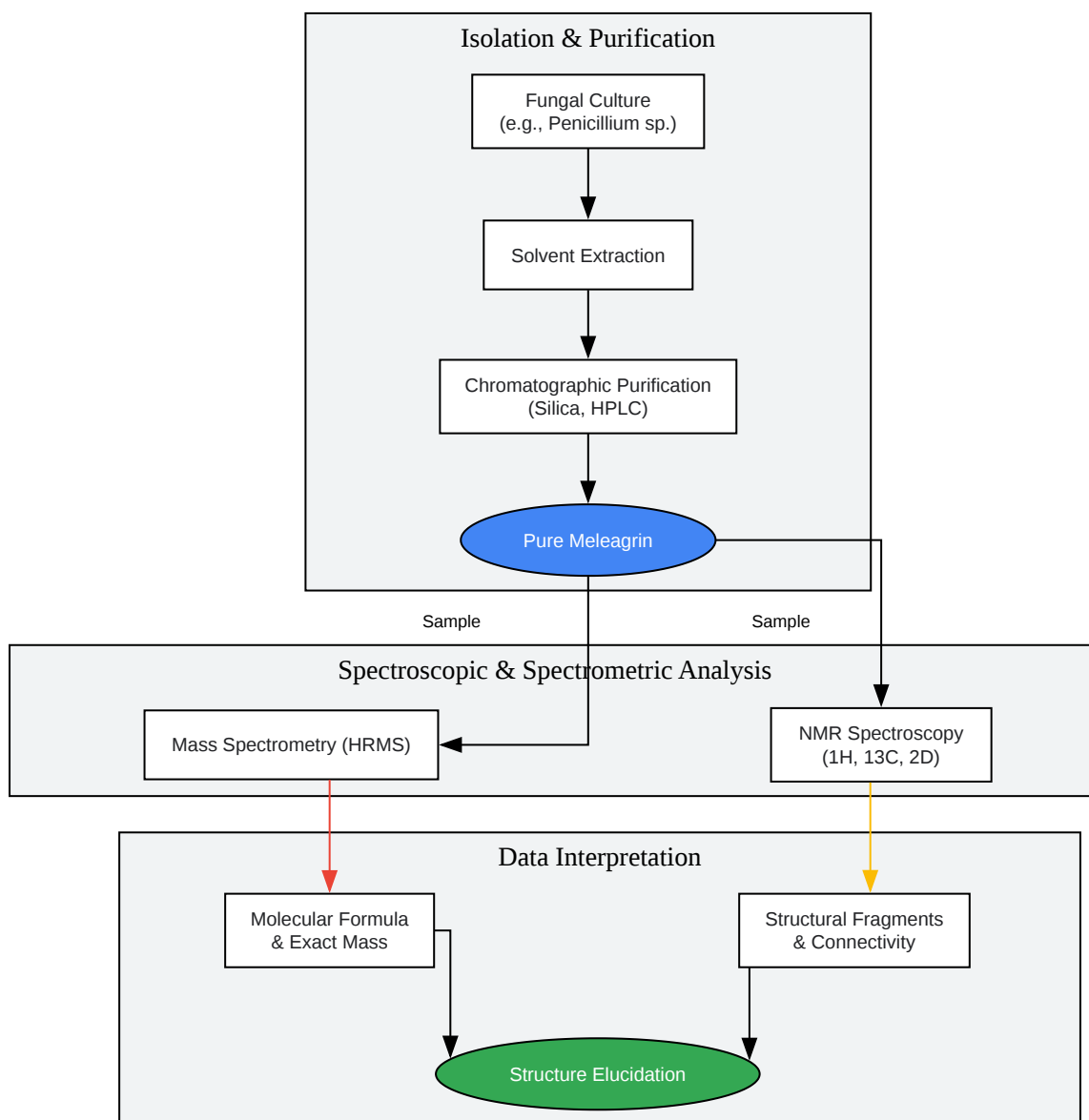
NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used to acquire ^1H and ^{13}C NMR spectra.
- **Sample Preparation:** Approximately 1-5 mg of purified **Meleagrins** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d (CDCl_3), methanol- d_4 (CD_3OD), or a mixture thereof) in a 5 mm NMR tube.

- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Meleagrin**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Meleagrins**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meleagrins Isolated from the Red Sea Fungus *Penicillium chrysogenum* Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from *Penicillium* sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meleagrins | C₂₃H₂₃N₅O₄ | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Meleagrins: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676177#spectroscopic-data-for-meleagrins-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com